Corosolic acid
Overview
Description
Corosolic acid is a pentacyclic triterpene acid found in Lagerstroemia speciosa . It is similar in structure to ursolic acid, differing only in the fact that it has a 2-alpha-hydroxy group . It has been shown to exert anti-diabetic, anti-obesity, anti-inflammatory, anti-hyperlipidemic, and anti-viral effects . More importantly, corosolic acid has recently attracted much attention due to its anticancer properties and innocuous effects on normal cells .
Synthesis Analysis
The synthesis of Corosolic acid involves several steps. The process starts with the extraction of the compound from Loquat Leaves, followed by a series of refluxing extractions, filtration, and concentration under reduced pressure . The extract is then subjected to chromatography and elution to obtain the dry substance, which is then crystallized to obtain Corosolic acid .Molecular Structure Analysis
Corosolic acid is a pentacyclic triterpenoid with the molecular formula C30H48O4 . Its structure is similar to ursolic acid, with the only difference being a 2-alpha-hydroxy group .Chemical Reactions Analysis
Corosolic acid has been shown to inhibit the viability of colorectal cancer HCT116 cells by inducing apoptotic cell death in a dose-dependent manner . The molecular mechanism associated with this involves the upregulation of the proapoptotic proteins Bax, Fas, and Fas ligand (FasL), and the downregulation of the anti-apoptotic proteins Bcl-2 and survivin .Physical And Chemical Properties Analysis
Corosolic acid is a pentacyclic triterpene with the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol . It is a rigid scaffold with hydrophobic properties, resulting in low solubility in water .Scientific Research Applications
Moreover, corosolic acid exhibits a broad spectrum of additional pharmacological effects, including antihyperlipidemic, antioxidant, anti-inflammatory, antifungal, antiviral, and antineoplastic activities. Its role in osteoblastic activity further underscores the compound's potential in medical research, particularly in the context of metabolic syndrome and other health conditions related to glucose and lipid metabolism (Stohs, Miller, & Kaats, 2012).
In recent studies, corosolic acid has been highlighted for its anticancer properties, with research indicating its effectiveness in inhibiting the progression of non-alcoholic fatty liver disease (NAFLD) towards hepatocellular carcinoma (HCC). This is particularly significant given the rising prevalence of obesity and diabetes, which are major risk factors for NAFLD and subsequent HCC. The compound's mechanisms of action against cancer and in the treatment of metabolic syndromes provide valuable insights into its therapeutic potential, including its synergistic effects when combined with chemotherapeutic drugs (Zhao et al., 2020).
Corosolic acid's hypoglycemic and antihyperlipidemic effects, along with its antioxidant properties, are also evident in studies focused on its management of diabetes and its complications. These studies reinforce the potential of corosolic acid and banaba extracts in addressing symptoms associated with metabolic syndrome and providing other health benefits, including the regulation of glucose and lipid metabolism through enhanced glucose uptake, decreased gluconeogenesis, and the regulation of lipid metabolism (Miura, Takagi, & Ishida, 2012).
Future Directions
Corosolic acid has shown promising results in the treatment of various conditions, including diabetes, obesity, inflammation, hyperlipidemia, and viral infections . Its anticancer properties have also attracted much attention, and it has been suggested as an agent for the prevention and treatment of NAFLD-related HCC . Future research is needed to further explore its potential therapeutic applications and to improve its oral absorption and bioavailability through structural modification and formulation design .
properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSQOYIOKBQOW-ZSDYHTTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904142 | |
Record name | Corosolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corosolic acid | |
CAS RN |
4547-24-4 | |
Record name | Corosolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4547-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corosolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corosolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COROSOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX2I57A98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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